molecular formula C9H9Cl2N B8807892 5,7-dichloro-2,3-dihydro-1H-inden-1-amine

5,7-dichloro-2,3-dihydro-1H-inden-1-amine

Cat. No. B8807892
M. Wt: 202.08 g/mol
InChI Key: JXFAAKRSQWLCQU-UHFFFAOYSA-N
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Patent
US09388197B2

Procedure details

A soln. of BH3 (0.6 mL, 1M in THF) was added to a soln. of 5,7-dichloro-2,3-dihydro-1H-inden-1-one O-methyl oxime (0.31 mmol) in 1 mL THF. The reaction mixture was heated to 60° C. for 3 days. An aq. 1M NaOH soln was added and heating to 60° C. was continued for another 24 h. The solvent was removed under vacuo, the residue was diluted with a sat. aq. NaHCO3 soln. and extracted 3 times with EtOAc. The comb. org. layers were dried over MgSO4 and conc. in vacuo to give the desired product as colorless oil.
Name
5,7-dichloro-2,3-dihydro-1H-inden-1-one O-methyl oxime
Quantity
0.31 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CO[N:3]=[C:4]1[C:12]2[C:7](=[CH:8][C:9]([Cl:14])=[CH:10][C:11]=2[Cl:13])[CH2:6][CH2:5]1.[OH-].[Na+]>C1COCC1>[Cl:14][C:9]1[CH:8]=[C:7]2[C:12](=[C:11]([Cl:13])[CH:10]=1)[CH:4]([NH2:3])[CH2:5][CH2:6]2 |f:1.2|

Inputs

Step One
Name
5,7-dichloro-2,3-dihydro-1H-inden-1-one O-methyl oxime
Quantity
0.31 mmol
Type
reactant
Smiles
CON=C1CCC2=CC(=CC(=C12)Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating to 60° C.
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuo
ADDITION
Type
ADDITION
Details
the residue was diluted with a sat. aq. NaHCO3 soln
EXTRACTION
Type
EXTRACTION
Details
and extracted 3 times with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
layers were dried over MgSO4 and conc. in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClC=1C=C2CCC(C2=C(C1)Cl)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.